

Technical Support Center: Synthesis of Dichlorostrontium (Strontium Chloride, SrCl₂)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *dichlorostrontium*

Cat. No.: *B076808*

[Get Quote](#)

Welcome to the technical support guide for the synthesis of **dichlorostrontium** (SrCl₂). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to optimize synthesis, troubleshoot common issues, and improve overall yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of strontium chloride.

Q1: What are the most common methods for synthesizing strontium chloride?

A1: The most prevalent and straightforward laboratory-scale methods involve the reaction of a strontium source with hydrochloric acid (HCl). The two primary starting materials are strontium carbonate (SrCO₃) and strontium hydroxide (Sr(OH)₂).^[1]

- **Reaction with Strontium Carbonate:** $\text{SrCO}_3 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + \text{H}_2\text{O} + \text{CO}_2$ This reaction is often preferred due to the low cost and stability of strontium carbonate.^[2] The evolution of carbon dioxide gas is a clear indicator of reaction progress.
- **Reaction with Strontium Hydroxide:** $\text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O}$ This is a classic acid-base neutralization reaction that is also highly effective.^[1]

Q2: What is the typical crystalline form of the product, and why is it important?

A2: When crystallized from a cold aqueous solution, strontium chloride typically forms the hexahydrate, $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$.^{[3][1]} This is a crucial detail, as the molecular weight of the hexahydrate (266.62 g/mol) is significantly different from the anhydrous form (158.53 g/mol), which directly impacts theoretical yield calculations.^{[1][4]} The hexahydrate is stable at room temperature but will begin to lose water of crystallization above 61°C (142°F).^[3]

Q3: How is anhydrous strontium chloride (SrCl_2) prepared?

A3: Anhydrous SrCl_2 is prepared by the careful dehydration of the hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$). This is a staged process: the hexahydrate converts to the dihydrate and monohydrate before becoming fully anhydrous. Complete dehydration requires heating to 320°C (608°F).^{[3][1]} It is critical to perform this process under controlled conditions to avoid forming strontium oxide through hydrolysis. Anhydrous SrCl_2 is highly hygroscopic and must be stored in a desiccator or under an inert atmosphere.^[1]

Q4: What are the primary factors that influence the final yield?

A4: The key factors impacting yield are:

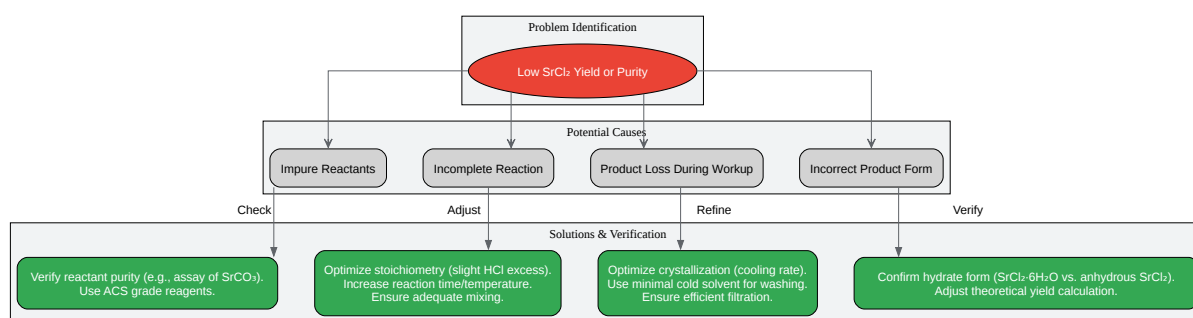
- **Purity of Reactants:** Impurities in the starting strontium carbonate or hydrochloric acid can lead to side reactions or incomplete conversion.
- **Stoichiometry:** Precise molar ratios of reactants are essential. An excess of HCl is often used to ensure complete conversion of the strontium source, but a large excess can complicate purification.
- **Reaction Conditions:** Temperature and reaction time must be sufficient to drive the reaction to completion.
- **Product Isolation:** Significant product loss can occur during crystallization, filtration, and washing steps.

Section 2: Troubleshooting Guide for Low Yield & Purity Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during SrCl_2 synthesis.

Workflow: Diagnosing Low SrCl_2 Yield

This diagram outlines the logical steps to troubleshoot suboptimal synthesis outcomes.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low strontium chloride yield.

Problem 1: Reaction is slow or does not go to completion.

- Question: I've mixed my strontium carbonate with hydrochloric acid, but the fizzing (CO_2 evolution) is very slow or stops before all the solid has dissolved. What's wrong?
- Answer & Solutions:

- **Insufficient Acid:** The most common cause is an insufficient amount of hydrochloric acid. Ensure you have calculated the stoichiometry correctly. It is standard practice to use a slight molar excess (5-10%) of HCl to drive the reaction to completion.
- **Low Reactant Concentration/Temperature:** If using dilute HCl, the reaction rate will be slower. While the reaction is exothermic, gentle heating (40-50°C) can increase the rate, especially towards the end.
- **Poor Mixing:** If the strontium carbonate forms a cake at the bottom of the vessel, the surface area available for reaction is limited. Ensure continuous, adequate stirring throughout the acid addition.
- **Particle Size of SrCO₃:** Using a very coarse grade of strontium carbonate will decrease the reaction rate due to lower surface area. Use a fine powder for best results.

Problem 2: The final yield is significantly lower than the theoretical calculation.

- **Question:** My calculations predicted a 95% yield, but I only recovered 60%. Where could the product have been lost?
- **Answer & Solutions:**
 - **Incorrect Theoretical Yield Calculation:** This is a frequent error. Verify that you have calculated the theoretical yield based on the correct final product, which is typically the hexahydrate (SrCl₂·6H₂O), not the anhydrous form.
 - **Loss During Filtration & Transfer:** Mechanical losses are common. Ensure you quantitatively transfer all solids and rinse the reaction vessel with a small amount of the mother liquor or a cold solvent to recover all product.
 - **Washing with Improper Solvent:** Strontium chloride is highly soluble in water (106 g/100 mL at 0°C).^[1] Washing the crystalline product with room temperature water will dissolve a significant portion of your yield. Solution: Wash the crystals with a minimal amount of ice-cold deionized water or a solvent in which SrCl₂ is less soluble, such as ethanol.

- Suboptimal Crystallization: If the solution is cooled too rapidly, very fine crystals can form that are difficult to filter and wash effectively, leading to losses. A slower, controlled cooling rate promotes the growth of larger, more easily handled crystals.^[5]

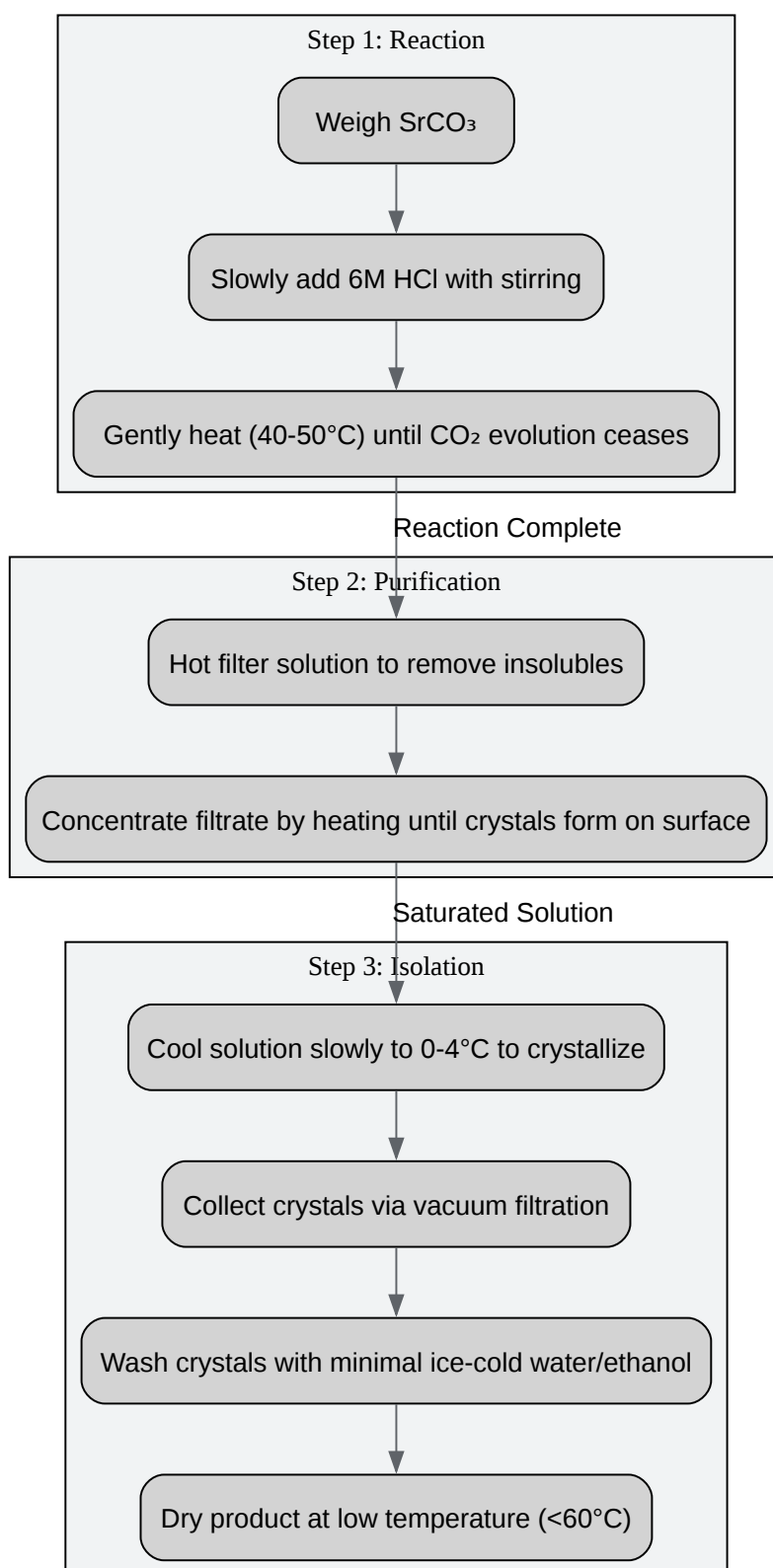
Problem 3: The final product is impure (e.g., contains a white, insoluble material).

- Question: My final, dried SrCl_2 product is not fully soluble in water. What is the insoluble contaminant?
- Answer & Solutions:
 - Unreacted Strontium Carbonate: If the reaction did not go to completion, the final product will be contaminated with unreacted SrCO_3 , which is insoluble in water. Solution: Before the initial crystallization step, filter the hot, concentrated reaction mixture to remove any unreacted starting material.
 - Sulfate Impurities: If the starting materials were of low purity, particularly the strontium carbonate derived from celestite (SrSO_4), the product may be contaminated with strontium sulfate, which is highly insoluble. Solution: Use high-purity (e.g., ACS Reagent Grade) starting materials. An analysis of the starting material for sulfate content can prevent this issue.
 - Barium or Calcium Impurities: Natural strontium sources often contain barium and calcium. These can co-precipitate and contaminate the final product.^[6] Solution: Purification can be achieved by re-crystallization. A Japanese patent describes a method where controlling the HCl concentration during crystallization can effectively exclude impurities like barium.^[7]

Section 3: Optimized Synthesis Protocol (SrCO_3 Route)

This protocol details a reliable method for synthesizing $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ with an expected yield of >90%.

Workflow: Synthesis and Purification of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for strontium chloride synthesis.

Materials & Reagents:

- Strontium Carbonate (SrCO_3), Reagent Grade, fine powder
- Hydrochloric Acid (HCl), 6M (~20%)
- Deionized Water
- Ethanol (optional, for washing)

Procedure:

- **Reaction Setup:** In a fume hood, place a precisely weighed amount of strontium carbonate into a beaker of appropriate size equipped with a magnetic stir bar.
- **Acid Addition:** Slowly and carefully add a 5% molar excess of 6M hydrochloric acid to the beaker while stirring continuously. The reaction will effervesce as CO_2 is released. Control the rate of addition to prevent excessive frothing.
 - **Causality Note:** Slow addition prevents the reaction from foaming over. The slight excess of HCl ensures all the carbonate is consumed, maximizing the conversion to the soluble chloride salt.
- **Drive to Completion:** Once all the acid has been added, gently heat the solution to 40-50°C on a hot plate with continued stirring. Maintain this temperature until all effervescence has stopped, indicating the reaction is complete. The solution should be clear.
- **Hot Filtration:** If any cloudiness or insoluble material remains, perform a hot filtration using a fluted filter paper to remove these impurities. This step is critical for achieving a high-purity final product.
- **Concentration & Crystallization:** Gently heat the clear solution to evaporate excess water. Continue heating until a thin layer of crystals appears on the surface of the liquid upon cooling a drop on a watch glass. This indicates the solution is saturated.
 - **Causality Note:** Reaching the saturation point is essential for maximizing the crystal yield upon cooling. Over-concentration can lead to a solid mass, while under-concentration

results in poor yield.

- **Cooling:** Cover the beaker and allow it to cool slowly to room temperature. Then, place it in an ice bath and cool to 0-4°C for at least one hour to maximize crystallization.
- **Isolation:** Collect the white, needle-like crystals of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter with a very small volume of ice-cold deionized water or ice-cold ethanol to remove any residual HCl and soluble impurities.
- **Drying:** Dry the product on a watch glass in a desiccator or in a drying oven at a low temperature (e.g., 50°C) to avoid melting the hexahydrate in its own water of crystallization, which occurs at 61°C.[3]

Section 4: Data & Analysis

Table 1: Comparison of Common Synthesis Routes

Feature	Strontium Carbonate (SrCO_3) Route	Strontium Hydroxide (Sr(OH)_2) Route
Reaction	$\text{SrCO}_3 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + \text{H}_2\text{O} + \text{CO}_2$	$\text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O}$
Pros	Inexpensive, stable starting material.[2] Reaction progress is easily monitored by CO_2 evolution.	Faster reaction, simple acid-base neutralization.
Cons	Potential for frothing/foaming. Risk of insoluble carbonate impurities if reaction is incomplete.	Strontium hydroxide is more expensive and can absorb atmospheric CO_2 over time.
Typical Purity	High (>99%) with proper filtration.	High (>99%).

Product Characterization:

The purity of the final $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ can be confirmed using several methods:

- pH Measurement: A 5% solution in deionized water should have a pH between 5.0 and 7.0. [\[6\]](#) An acidic pH may indicate residual HCl.
- Titration: A complexometric titration with EDTA can be used to determine the exact strontium content and confirm the assay of the product. [\[6\]](#)
- Flame Test: A simple qualitative test. A clean wire dipped in the product or its solution will impart a brilliant red color to a flame, characteristic of strontium. [\[3\]](#)[\[4\]](#)

References

- Wikipedia. Strontium chloride. [\[Link\]](#)
- Ataman Kimya. STRONTIUM CHLORIDE ANHYDROUS. [\[Link\]](#)
- Sciencemadness Wiki. Strontium chloride. [\[Link\]](#)
- ResearchGate. Preparation of strontium chloride hexahydrate by batch-cooling crystallization: Control of crystal size and morphology. [\[Link\]](#)
- International Atomic Energy Agency (IAEA). Quality control methods of strontium chloride $^{89}\text{SrCl}_2$, radiopharmaceutical for palliative treatment of bone metastases. [\[Link\]](#)
- Wikipedia. Strontium carbonate. [\[Link\]](#)
- Collegedunia. Strontium Chloride: Properties, Preparation, Structure & Uses. [\[Link\]](#)
- ACS Publications. Strontium Chloride Hexahydrate | ACS Reagent Chemicals. [\[Link\]](#)
- YouTube. Strontium Chloride and Acetate Synthesis. [\[Link\]](#)
- American Elements. Strontium Chloride Hexahydrate. [\[Link\]](#)
- Google Patents. Method for preparing strontium chloride.
- Ataman Kimya. STRONTIUM CHLORIDE. [\[Link\]](#)

- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [\[Link\]](#)
- HomeLab. Strontium Chloride Analysis - Salt Analysis Guide. [\[Link\]](#)
- Google Patents. Method for preparing high-purity strontium chloride by using strontium slag.
- Google Patents. Production method of high purity strontium chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Strontium chloride - Sciencemadness Wiki [\[sciencemadness.org\]](https://www.sciencemadness.org)
- 2. Strontium carbonate - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. Strontium chloride - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 4. atamankimya.com [\[atamankimya.com\]](https://atamankimya.com)
- 5. researchgate.net [\[researchgate.net\]](https://researchgate.net)
- 6. pubs.acs.org [\[pubs.acs.org\]](https://pubs.acs.org)
- 7. JP3137226B2 - Production method of high purity strontium chloride - Google Patents [\[patents.google.com\]](https://patents.google.com)
- To cite this document: BenchChem. [Technical Support Center: Synthesis of Dichlorostrontium (Strontium Chloride, SrCl_2)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076808#improving-the-yield-of-dichlorostrontium-synthesis\]](https://www.benchchem.com/product/b076808#improving-the-yield-of-dichlorostrontium-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com